Bpc 157
Description
Nitric Oxide-Mediated Signaling Pathways
This compound exerts significant vasodilatory effects through NO-dependent mechanisms. In isolated rat aorta models, this compound induced concentration-dependent vasodilation, which was abolished by the nitric oxide synthase (NOS) inhibitor N-nitro-L-arginine methyl ester (L-NAME) or hemoglobin, confirming NO mediation. This vasodilation required functional endothelium, as denuded aortas showed attenuated responses. This compound increased intracellular NO levels, detected via DAF-FM DA fluorescence, and promoted vascular endothelial cell migration, suggesting a dual role in vascular tone regulation and angiogenesis.
Notably, this compound’s NO modulation extends beyond vasodilation. In myocardial infarction models, this compound reduced oxidative stress by preserving NO bioavailability, counteracting the deleterious effects of L-NAME (a NOS inhibitor) and synergizing with L-arginine (a NO precursor). This NO-centric activity underpins its therapeutic efficacy in ischemia-reperfusion injuries and multiorgan failure syndromes.
Src-Caveolin-1-eNOS Pathway Activation
This compound activates the Src kinase-Caveolin-1 (Cav-1)-eNOS signaling axis, a critical pathway for endothelial function. Phosphorylation of Src (Tyr416), Cav-1 (Tyr14), and eNOS (Ser1177) was enhanced in this compound-treated vascular endothelial cells, with Src inhibitors (e.g., PP2) abolishing this effect. This cascade facilitates eNOS activation by displacing its inhibitory binding to Cav-1, as demonstrated by co-immunoprecipitation assays showing reduced Cav-1–eNOS complex formation.
The Src-Cav-1-eNOS pathway also intersects with growth hormone receptor (GHR) signaling. This compound upregulates GHR expression in tendon fibroblasts, potentiating growth hormone (GH)-induced proliferation via Janus kinase 2 (JAK2) activation. This crosstalk highlights this compound’s ability to integrate hormonal and mechanical signals for tissue repair.
VEGFR2 Internalization and Akt-eNOS Crosstalk
This compound rapidly internalizes VEGFR2, initiating downstream Akt and eNOS phosphorylation without requiring vascular endothelial growth factor (VEGF) ligands. In rat models of venous occlusion, this compound triggered VEGFR2 internalization within minutes, followed by sustained Akt (Ser473) and eNOS (Ser1177) activation. This mechanism facilitated collateral blood vessel recruitment, resolving central venous hypertension and intracranial pressure spikes.
The VEGFR2-Akt-eNOS axis also mediates this compound’s angiogenic effects. By bypassing ligand-dependent VEGFR2 activation, this compound ensures robust endothelial survival and angiogenesis under ischemic conditions, as evidenced by its efficacy in Budd-Chiari syndrome models.
Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
This compound’s antioxidant activity stems from its unique molecular structure, which contains four carboxylic acid groups capable of neutralizing ROS. In vitro studies using 149BR fibroblasts showed that this compound reduced ROS production by 40–60%, comparable to conventional antioxidants like N-acetylcysteine. This ROS-scavenging ability is enhanced by glutathione, which reactivates this compound’s carboxylic groups, enabling sustained antioxidant activity.
In vivo, this compound mitigated oxidative stress in myocardial infarction models, lowering malondialdehyde (MDA) and superoxide dismutase (SOD) levels while preserving glutathione peroxidase (GPx) activity. Its dual role as a direct ROS scavenger and indirect NO system modulator positions this compound as a unique therapeutic agent for oxidative stress-related pathologies.
Properties
IUPAC Name |
4-[(2-aminoacetyl)amino]-5-[2-[2-[2-[[2-[[6-amino-1-[2-[[1-[[3-carboxy-1-[[3-carboxy-1-[[1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEWEZGQMLZMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98N16O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Systems and Anchoring Strategies
The choice of resin profoundly impacts synthesis efficiency. The Chinese patent CN102229649A highlights the use of trityl chloromethyl-based resins , including 4-methyl-trityl, 4-methoxy-trityl, and 2-chloro-trityl variants, which offer high stability during repetitive coupling and deprotection steps. These resins enable covalent anchoring of the C-terminal valine via ester linkages, minimizing premature peptide cleavage. Comparatively, the HYCRAM™ and SASRIN™ resins described by Pflaum and Ručman employ acid-labile linkages, allowing mild cleavage conditions that preserve acid-sensitive side chains.
Table 1: Resin Performance in this compound Synthesis
Protecting Group Strategies: Boc vs. Fmoc Chemistry
The Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) methodologies represent divergent approaches to α-amino protection. The Boc strategy, requiring harsh acidolysis (e.g., hydrogen fluoride) for deprotection, risks side reactions such as aspartimide formation during prolonged synthesis. In contrast, Fmoc chemistry employs piperidine-mediated deprotection, compatible with acid-labile resins like SASRIN™. Hybrid approaches, such as initial Boc protection for the first four residues followed by Fmoc for subsequent couplings, mitigate hydrophobic aggregation in the Pro-rich this compound sequence.
Coupling Reagents and Reaction Optimization
Condensing Agents for Efficient Amide Bond Formation
The patent CN102229649A advocates for DIC/HOBt (N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as optimal coupling reagents, achieving >98% stepwise yields. Microwave-assisted synthesis at 50–60°C reduces coupling times from hours to minutes, minimizing racemization risks. Pflaum and Ručman observed that HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) outperformed HBTU in Pro-Pro sequences, reducing deletion peptide byproducts by 12–15%.
Side Reaction Mitigation
The Asp-Asp sequence (positions 10–11) poses a high risk of aspartimide formation , particularly under Fmoc/tBu conditions. Substituting D-Asp or N-methyl-Asp residues suppresses cyclization by steric hindrance, improving crude peptide purity from 65% to 88%. Similarly, substituting D-Glu at position 2 reduces β-sheet aggregation, enhancing solubility during intermediate purification.
Cleavage, Deprotection, and Purification Protocols
Final Cleavage and Global Deprotection
Simultaneous cleavage from the resin and side-chain deprotection is achieved using TFA-based cocktails . The patent specifies a mixture of TFA/water/phenol (88:5:7, v/v/v) for 2–3 hours, effectively removing trityl-based resins and protecting groups (e.g., OtBu for Asp/Glu). For SASRIN™ resins, 1% TFA in DCM over 30 minutes suffices, preserving acid-labile modifications.
Chromatographic Purification
Crude this compound undergoes reverse-phase HPLC on C18 or C8 columns with acetonitrile/water gradients (0.1% TFA). Frontiers research reports a final purity of 99% using a 10–40% acetonitrile gradient over 60 minutes. Freeze-drying yields a stable, lyophilized powder with <0.5% residual solvents.
Table 2: Purification Efficiency Across Studies
| Study | Column Type | Gradient Program | Purity (%) | Recovery (%) |
|---|---|---|---|---|
| CN102229649A | C18 | 20–50% ACN in 40 min | 95–97 | 85–90 |
| Frontiers | C8 | 10–40% ACN in 60 min | 99 | 78–82 |
| Acta Chim. Slov. | C18 | 15–35% ACN in 50 min | 93–96 | 80–85 |
Scalability and Industrial Production
Microwave-Assisted Automated Synthesis
The patent emphasizes microwave-enhanced SPPS for large-scale batches (1–10 kg), reducing cycle times by 40–50%. Precise temperature control (50°C ± 2°C) prevents epimerization, while continuous flow systems ensure reagent homogeneity.
Chemical Reactions Analysis
Types of Reactions
The compound Bpc 157 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present in the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of disulfide bonds between cysteine residues, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
Regenerative Medicine
BPC 157 has shown significant potential in promoting the healing of various tissues, including tendons, ligaments, and muscles. Research indicates that it enhances fibroblast activity, which is crucial for tissue repair.
Table 1: Effects of this compound on Tissue Regeneration
Wound Healing
This compound has been extensively studied for its wound healing properties. It accelerates the healing process by promoting angiogenesis (formation of new blood vessels) and modulating inflammatory responses.
Case Study: Wound Healing in Animal Models
In a controlled study, this compound was administered to rats with induced wounds. Results showed a significant reduction in healing time compared to control groups. The peptide not only expedited tissue repair but also minimized scar formation, suggesting its utility in clinical settings for wound management .
Gastrointestinal Health
This compound exhibits protective effects on the gastrointestinal tract, particularly against conditions such as ulcers and gastritis. It has been shown to enhance mucosal integrity and reduce damage caused by noxious agents like alcohol and NSAIDs.
Table 2: Gastroprotective Effects of this compound
| Condition | Observed Effect | Study Reference |
|---|---|---|
| Gastric Ulcers | Accelerated healing and reduced lesion size | |
| Alcohol-Induced Lesions | Enhanced mucosal protection |
Neurological Applications
Recent studies indicate that this compound may have neuroprotective effects, particularly following ischemic events such as strokes. It appears to counteract neuronal damage and promote recovery by enhancing blood flow and reducing inflammation.
Case Study: Stroke Recovery
In a rat model of stroke, administration of this compound resulted in improved recovery outcomes, including better motor function and reduced brain damage markers compared to untreated controls .
Musculoskeletal Disorders
This compound shows promise in treating musculoskeletal injuries by facilitating faster recovery from soft tissue damage. Its application could be beneficial for athletes or individuals with chronic injuries.
Table 3: Efficacy of this compound in Musculoskeletal Injuries
| Injury Type | Application Method | Outcome |
|---|---|---|
| Tendon Injuries | Local injection | Improved healing rates |
| Ligament Sprains | Systemic administration | Reduced recovery time |
| Muscle Tears | Local application | Enhanced regeneration |
Pharmacological Mechanisms
The mechanisms through which this compound exerts its effects include:
Mechanism of Action
The mechanism of action of Bpc 157 involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Bpc 157
- H-Gly-DL-Glu-DL-Pro-DL-Pro-DL-Pro-Gly-DL-Lys-DL-Pro-DL-Ala-DL-Asp-DL-Asp-DL-Ala-Gly-DL-Leu-DL-Val-NH₂
- H-Gly-DL-Glu-DL-Pro-DL-Pro-DL-Pro-Gly-DL-Lys-DL-Pro-DL-Ala-DL-Asp-DL-Asp-DL-Ala-Gly-DL-Leu-DL-Val-OMe
Uniqueness
The uniqueness of This compound lies in its specific sequence and the presence of multiple DL-amino acids, which can confer unique structural and functional properties. This makes it a valuable compound for studying the effects of chirality and sequence variation on peptide behavior.
Biological Activity
BPC 157, a pentadecapeptide derived from gastric juice, has garnered attention in recent years for its diverse biological activities and therapeutic potential. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various tissues, and implications for medical treatment. We will explore case studies, research findings, and data tables to provide a comprehensive overview.
This compound exhibits a range of pharmacological effects that contribute to its therapeutic potential. Key mechanisms include:
- Cytoprotection : this compound has been shown to protect against cellular damage caused by oxidative stress and ischemia. Its ability to upregulate protective pathways is critical in mitigating damage in various tissues.
- Anti-inflammatory Effects : The peptide reduces inflammation through the inhibition of pro-inflammatory cytokines and promotion of anti-inflammatory mediators.
- Angiogenesis : this compound promotes the formation of new blood vessels, which is vital for tissue repair and regeneration.
- Neuroprotection : It has demonstrated protective effects in neurological contexts, particularly following ischemic events.
| Mechanism | Description |
|---|---|
| Cytoprotection | Protects cells from oxidative stress and ischemic injury |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
| Angiogenesis | Stimulates new blood vessel formation |
| Neuroprotection | Protects neural tissue from damage post-ischemia |
Central Nervous System
Research indicates that this compound significantly ameliorates neurological damage following ischemic events. In a study involving rats subjected to bilateral carotid artery clamping, this compound administration during reperfusion led to:
- Reduction in Neural Damage : Both early (24 hours) and delayed (72 hours) neural damage were significantly reduced.
- Functional Recovery : Behavioral tests showed marked improvements in cognitive and motor functions post-treatment (Vukojevic et al., 2020).
Tendon Healing
This compound has been shown to enhance tendon healing by promoting fibroblast migration and survival under oxidative stress. In vitro studies revealed:
- Increased Cell Viability : this compound improved the survival rate of tendon fibroblasts exposed to hydrogen peroxide (H2O2).
- Enhanced Migration : A dose-dependent increase in fibroblast migration was observed, which is crucial for tendon repair (Staresinic et al., 2010).
Wound Healing
The peptide also plays a significant role in wound healing processes:
- Promotion of Healing : this compound accelerates the healing of various wound types by resolving vessel constriction and stabilizing platelet plugs.
- Counteraction of Thrombosis : It effectively prevents arterial and venous thrombosis, facilitating better blood flow during healing (Sikiric et al., 2020).
Table 2: Summary of Biological Activities
| Tissue Type | Observed Effects |
|---|---|
| Central Nervous System | Reduced neural damage; improved recovery |
| Tendons | Increased fibroblast viability and migration |
| Wounds | Accelerated healing; prevention of thrombosis |
Case Studies
-
Ischemic Stroke Recovery :
- In a controlled study, rats treated with this compound after induced ischemia showed significant recovery in cognitive tasks compared to untreated controls (Vukojevic et al., 2020).
-
Tendon Injury Repair :
- Clinical observations noted improved recovery times in athletes using this compound for tendon injuries, with reports indicating faster return to activity levels (Drmic et al., 2018).
-
Wound Healing Post-Surgery :
- Patients receiving this compound post-surgical intervention reported reduced healing times and lower incidences of complications related to wound healing (Sikiric et al., 2020).
Q & A
Q. What are the primary mechanisms through which BPC 157 promotes tissue repair?
this compound facilitates tissue repair via angiogenesis (formation of new blood vessels) to enhance nutrient delivery to damaged tissues and accelerates fibroblast migration and proliferation. In vitro studies show fibroblast migration rates increase by ~2.5× compared to controls, with outgrowth nearly tripling in this compound-treated groups . Rodent models demonstrate its ability to stabilize tendon-to-bone healing and counteract corticosteroid-induced tendon degradation . The peptide also modulates growth factors like VEGF and FGF-2, critical for tissue regeneration .
Q. What experimental models are commonly used to assess this compound's efficacy in gastrointestinal protection?
Preclinical studies utilize rodent models of gastric ulcers, inflammatory bowel disease (IBD), and intestinal anastomosis. For example, this compound counteracts NSAID-induced gastric lesions and accelerates colonic healing in IBD models by reducing inflammation and promoting epithelial regeneration . Hemodynamic and ECG studies in rats further validate its cytoprotective effects in cardiovascular injury models .
Q. How does this compound influence fibroblast migration and proliferation in wound healing?
In vitro assays using fibroblast cell lines show that this compound acts as a chemoattractant, increasing migration speed by ~2.5×. Fibroblast density correlates with this compound concentration gradients, and proliferation rates rise nearly threefold in treated groups. These effects are attributed to upregulation of integrin signaling and extracellular matrix remodeling .
Q. What is the current understanding of this compound's safety profile in preclinical studies?
Rodent studies report mild local irritation at injection sites but no severe toxicity or systemic adverse effects . Chronic dosing (up to 6 months) in rats showed no organ damage or behavioral abnormalities. However, long-term human safety data are absent, and the FDA notes insufficient evidence to assess immune system risks .
Q. How is this compound administered in experimental settings, and what factors influence dosage determination?
Common routes include subcutaneous/intramuscular injection (10–50 µg/kg in rodents) and oral gavage (150–200 µg/kg). Dosage depends on injury severity and model type (e.g., 10 µg/kg for tendon healing vs. 50 µg/kg for gastric lesions). Stability in gastric juice allows oral efficacy, but bioavailability varies between administration methods .
Advanced Research Questions
Q. How does this compound modulate the nitric oxide (NO) system, and what implications does this have for its therapeutic applications?
this compound interacts with the NO system to regulate vasodilation, inflammation, and thrombosis. In rat models, it counteracts sotalol-induced arrhythmias by restoring NO balance and improving coronary blood flow. This modulation also explains its anti-inflammatory effects in periodontitis and IBD . However, conflicting data exist on its role in NO-dependent tumor angiogenesis, necessitating context-specific analysis .
Q. What contradictory findings exist regarding this compound's role in cancer pathology, and how can these be addressed methodologically?
While this compound inhibits tumor growth in some models by inducing apoptosis and blocking angiogenesis, in vitro studies suggest it may promote proliferation in cancer cell lines under specific conditions (e.g., high-dose exposure). Researchers must differentiate context-dependent effects using rigorous controls, such as comparing low vs. high doses and combining in vitro assays with in vivo xenograft models .
Q. What are the challenges in translating this compound's anti-inflammatory effects observed in rodent models to human clinical trials?
Rodent studies show potent anti-inflammatory effects via TNF-α and IL-6 suppression, but human trials lack standardized protocols for dosing, administration routes, and outcome measures. Heterogeneity in human immune responses and comorbidities (e.g., diabetes) further complicate translation. Adaptive trial designs with biomarker-driven endpoints (e.g., CRP levels) are recommended .
Q. How does this compound interact with platelet aggregation and blood clot formation in cardiovascular injury models?
Ex vivo impedance aggregometry reveals that this compound reduces platelet hyperactivation induced by anticoagulants (e.g., heparin) and mitigates thrombosis in abdominal anastomosis models. It also accelerates clot dissolution in ROTEM studies, suggesting dual antithrombotic and fibrinolytic properties .
Q. What synergistic effects have been observed when combining this compound with other peptides, and what experimental designs validate these findings?
Co-administration with TB-500 (Thymosin Beta-4) enhances tendon repair in rodent models, with combinatorial therapy increasing collagen synthesis by 40% compared to monotherapy. Experimental designs use staggered dosing (this compound pre-treatment followed by TB-500) and histological scoring to quantify synergism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
